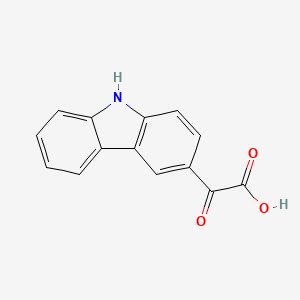

2-(9H-carbazol-3-yl)-2-oxoacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(9H-carbazol-3-yl)-2-oxoacetic acid” is a carbazole-based compound . Carbazole-based compounds have been synthesized through Sonogashira coupling and Knoevenagel reactions .

Synthesis Analysis

The synthesis of carbazole-based compounds involves reactions such as Sonogashira coupling and Knoevenagel reactions . For example, 2-(9H-carbazol-9-yl)ethanol monomers were dissolved in a solution of dichloromethane followed by cooling. After cooling, triethylamine and methacryloyl chloride were slowly inserted into the solution .Molecular Structure Analysis

Carbazole-based compounds are characterized using electrospray ionization mass spectrometry (ESI–MS), nuclear magnetic resonance (NMR) and Fourier transform infrared (FT-IR) spectroscopy . Density functional theory (DFT) calculations revealed these structures to be coplanar-conjugated molecular and uniform in shape .Chemical Reactions Analysis

Carbazole-based compounds containing aldehyde and cyanoacetic acid groups were synthesized through Sonogashira coupling and Knoevenagel reactions . These compounds included 6-((4-(diphenylamino) phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde (CCC), 9-ethyl-6-((9-ethyl-9H-carbazol-3-yl) ethynyl)-9H-carbazole-3-carbaldehyde (TCC), (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl) ethynyl)-9H-carbazol-3-yl)acrylic acid (CCN) and (E)-2-cyano-3-(6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazol-3-yl)acrylic acid (TCN) .Physical And Chemical Properties Analysis

Carbazole-based compounds are characterized using electrospray ionization mass spectrometry (ESI–MS), nuclear magnetic resonance (NMR) and Fourier transform infrared (FT-IR) spectroscopy . The UV spectra showed three main absorption peaks from 240 nm to 400 nm, indicating π–π* and n–π* electron transitions .Mechanism of Action

Carbazole derivatives have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . They have been used in several industrial fields like electrochemical impedance spectroscopy analysis and sensor applications .

Future Directions

Carbazole-based compounds have been increasingly studied due to their emerging applicability . For instance, they have been used in the construction of various organic optoelectronic devices (OPVs), such as organic light emitting diodes (OLEDs), organic field effect transistors (OFETs), organic solar cells (OSCs), and others . The future of these compounds seems promising in the field of optoelectronics and other applications.

properties

IUPAC Name |

2-(9H-carbazol-3-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-13(14(17)18)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h1-7,15H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGRQHNXIVOBID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)

![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)